molecular formula C18H18N2O4 B1603258 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline CAS No. 228559-85-1

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methoxyaniline

Cat. No. B1603258
M. Wt: 326.3 g/mol
InChI Key: VKTFYWFVBORGFY-UHFFFAOYSA-N
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Patent
US09029538B2

Procedure details

6,7-Dimethoxy-4-(3-methoxy-4-nitrophenoxy)quinoline was hydrogenated in EtOH/DMF using 10% Pd/C at 40 psi to yield 4-(6,7-dimethoxyquinolin-4-yloxy)-2-methoxy-phenylamine. LCMS m/z=327 (M+1); 1H NMR (DMSO) δ: 8.43 (d, 1H, J=6 Hz), 7.5 (s, 1H), 7.37 (s, 1H), 6.76 (d, 1H, J=2.6 Hz), 6.72 (d, 1H, J=9 Hz), 6.60 (dd, 1H, J=2.5, 8.5 Hz), 6.41 (d, 1H, J=5.6 Hz), 3.75 (s, 3H), 3.31 (s, 6H).
Name
6,7-Dimethoxy-4-(3-methoxy-4-nitrophenoxy)quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH DMF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[C:18]([O:25][CH3:26])[CH:17]=1>CCO.CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([O:25][CH3:26])[CH:17]=1 |f:1.2|

Inputs

Step One
Name
6,7-Dimethoxy-4-(3-methoxy-4-nitrophenoxy)quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC(=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
EtOH DMF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC(=C(C=C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.